3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dichloro and ethoxybenzylidene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzohydrazide. This intermediate is then reacted with 4-ethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
- 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
- 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide
Uniqueness
3,4-Dichloro-N-(2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both dichloro and ethoxybenzylidene groups.
Properties
CAS No. |
767289-76-9 |
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Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-2-26-14-6-3-12(4-7-14)10-22-23-17(24)11-21-18(25)13-5-8-15(19)16(20)9-13/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
WCETYHHFHPTQNY-LSHDLFTRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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